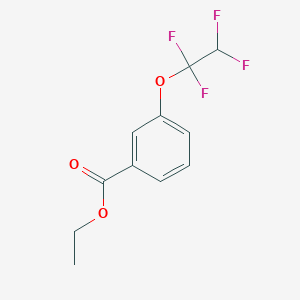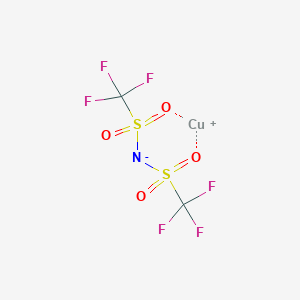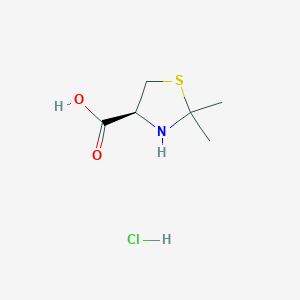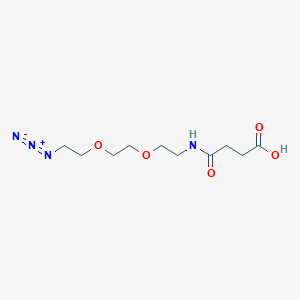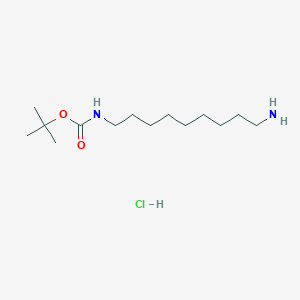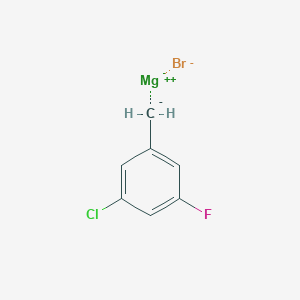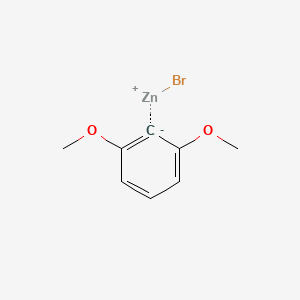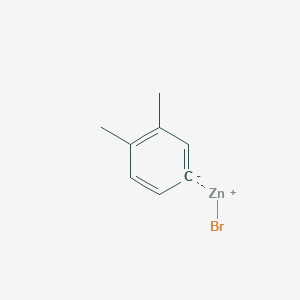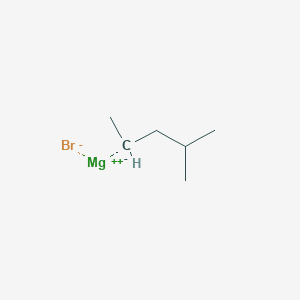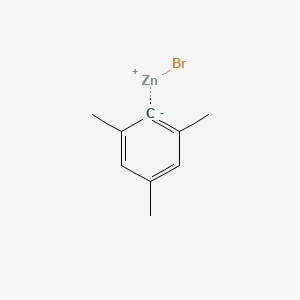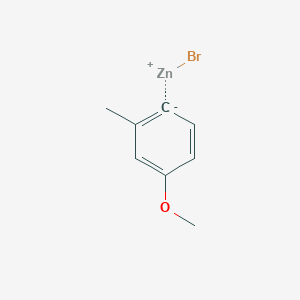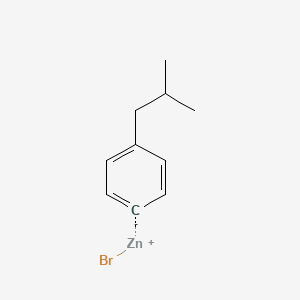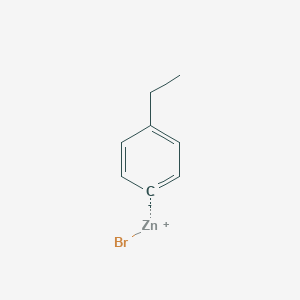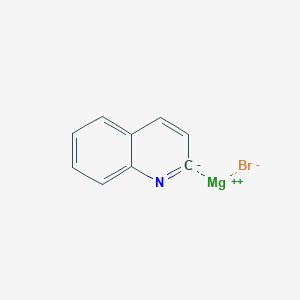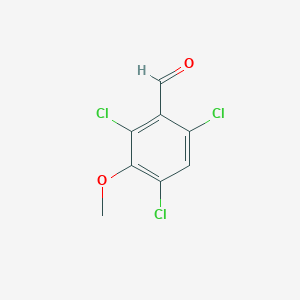
2,4,6-Trichloro-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5Cl3O2 and a molecular weight of 239.48 g/mol . It is a derivative of benzaldehyde, where three chlorine atoms and one methoxy group are substituted on the benzene ring. This compound is known for its use in various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-Trichloro-3-methoxybenzaldehyde can be synthesized through the chlorination of 3-methoxybenzaldehyde. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds as follows:
C8H8O2+3Cl2→C8H5Cl3O2+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions
2,4,6-Trichloro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.
Oxidation: 2,4,6-Trichloro-3-methoxybenzoic acid.
Reduction: 2,4,6-Trichloro-3-methoxybenzyl alcohol.
科学研究应用
2,4,6-Trichloro-3-methoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2,4,6-Trichloro-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The chlorine atoms and methoxy group can also influence the compound’s reactivity and binding affinity to various biological targets.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorobenzaldehyde: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
3-Methoxybenzaldehyde: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,4,6-Trichloroanisole: Contains a methoxy group but lacks the aldehyde group, leading to different chemical properties and uses.
Uniqueness
2,4,6-Trichloro-3-methoxybenzaldehyde is unique due to the presence of both chlorine atoms and a methoxy group on the benzene ring, which imparts distinct reactivity and versatility in various chemical reactions and applications.
属性
IUPAC Name |
2,4,6-trichloro-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEFMNIDOPSCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Cl)C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
